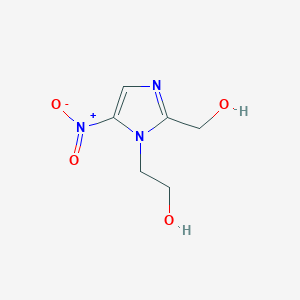

Hydroxymetronidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPOYAOLCAMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197426 | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4812-40-2 | |

| Record name | Hydroxymetronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Hydroxymetronidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible chemical synthesis pathways for hydroxymetronidazole, a primary active metabolite of the widely used antimicrobial agent, metronidazole. While the biosynthesis of this compound is well-documented, this guide focuses on elucidating viable laboratory-scale chemical synthesis routes. Two primary pathways are explored: the direct oxidation of metronidazole and a more feasible approach involving the synthesis of a key intermediate, 2-hydroxymethyl-5-nitroimidazole, followed by N-alkylation. This document includes detailed, though synthesized, experimental protocols, quantitative data derived from analogous reactions, and logical workflow diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

Proposed Synthetic Pathways

Two main synthetic strategies for this compound are considered in this guide.

-

Pathway A: Direct Oxidation of Metronidazole. This pathway involves the synthesis of metronidazole followed by the selective oxidation of the 2-methyl group.

-

Pathway B: Synthesis from 2-Hydroxymethyl-5-nitroimidazole. This more feasible approach involves the synthesis of a key intermediate, 2-hydroxymethyl-5-nitroimidazole, which is then N-alkylated to yield the final product.

The logical relationship between these pathways is illustrated below.

Caption: Logical overview of the two proposed synthetic pathways for this compound.

Pathway A: Direct Oxidation of Metronidazole

This pathway begins with the well-established synthesis of metronidazole.

Step 1: Synthesis of Metronidazole

The synthesis of metronidazole from 2-methyl-5-nitroimidazole and ethylene oxide is a common industrial process.

Experimental Protocol:

-

Acid Mixture Preparation: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a mixed acid solution by adding 175 kg of 98% sulfuric acid to 270 kg of 88% formic acid while maintaining the temperature at 25-32°C.[3]

-

Reaction: To the mixed acid solution, add 430 kg of 2-methyl-5-nitroimidazole. Heat the mixture with stirring to 88°C until the 2-methyl-5-nitroimidazole is completely dissolved.[3]

-

Ethoxylation: Introduce ethylene oxide gas into the reaction mixture. The reaction is exothermic and should be carefully controlled.

-

Work-up and Isolation: After the reaction is complete, recover the formic acid by distillation under reduced pressure. The residue is then dissolved in water and neutralized with a sodium hydroxide solution to a pH of 10, causing the precipitation of metronidazole.[4] The crude product is collected by filtration, washed with water, and can be recrystallized from an aqueous solution of an alkaline agent (pH 9-14) to yield high-purity metronidazole.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-methyl-5-nitroimidazole | [3][4] |

| Reagents | Ethylene oxide, Formic acid, Sulfuric acid | [3][4] |

| Yield | 70-81.4% | [3][4] |

| Purity | >99.7% | [3] |

Step 2: Selective Oxidation of the 2-Methyl Group (Theoretical)

The selective oxidation of the 2-methyl group of metronidazole to a hydroxymethyl group is the most challenging step in this pathway. Direct chemical oxidation methods are often harsh and lack selectivity, potentially leading to over-oxidation or degradation of the nitroimidazole ring.

-

Biomimetic Oxidation: Utilizing systems that mimic the action of cytochrome P-450 enzymes. These systems often employ metal complexes (e.g., iron or copper) and an oxygen source to perform hydroxylations under milder conditions.[5][6][7]

-

Enzymatic Synthesis: Employing isolated enzymes or whole-cell biotransformation systems that can selectively hydroxylate the methyl group.[8]

Due to the lack of established and reproducible chemical methods for this selective oxidation, Pathway A is currently considered less practical for laboratory synthesis compared to Pathway B.

Pathway B: Synthesis from 2-Hydroxymethyl-5-nitroimidazole

This pathway avoids the challenging selective oxidation step by starting with a precursor that already contains the required hydroxymethyl group at the C-2 position.

Caption: Experimental workflow for the synthesis of this compound via Pathway B.

Step 1 & 2: Synthesis of 2-Hydroxymethyl-5-nitroimidazole

A plausible route to 2-hydroxymethyl-5-nitroimidazole involves the reaction of an activated form of 2-methyl-4(5)-nitroimidazole with ethylene sulfate, followed by hydrolysis. A patent describes a similar transformation to produce metronidazole.[9]

Experimental Protocol (Adapted):

-

Acetoxymethylation: React 2-methyl-4(5)-nitroimidazole with an acetylating agent to form 1-acetoxymethyl-2-methyl-4-nitroimidazole. This protects the N-1 position and activates the molecule for the subsequent reaction.

-

Reaction with Ethylene Sulfate: In a round-bottomed flask equipped with a stirrer, heat a mixture of 1-acetoxymethyl-2-methyl-4-nitroimidazole (1 equivalent) and ethylene sulfate (1.1 equivalents).[9]

-

Hydrolysis: After the reaction, add water and a catalytic amount of concentrated sulfuric acid to the reaction mixture and heat under reflux. This step hydrolyzes the acetoxymethyl group and opens the ethylene sulfate ring to form the desired 2-hydroxymethyl-5-nitroimidazole.[9]

-

Isolation and Purification: The product can be isolated and purified using standard techniques such as extraction and chromatography.

Quantitative Data (Analogous Reaction):

| Parameter | Value | Reference |

| Starting Material | 1-Acetoxymethyl-2-methyl-4-nitroimidazole | [9] |

| Reagents | Ethylene sulphate, Sulfuric acid, Water | [9] |

| Yield (Metronidazole) | up to 93.5% (relative to converted starting material) | [9] |

Step 3: N-Alkylation of 2-Hydroxymethyl-5-nitroimidazole

The final step is the N-alkylation of 2-hydroxymethyl-5-nitroimidazole to introduce the 2-hydroxyethyl group at the N-1 position. This can be achieved using ethylene oxide or 2-chloroethanol.

Experimental Protocol (Proposed):

-

Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, dissolve 2-hydroxymethyl-5-nitroimidazole (1 equivalent).[10][11]

-

Base Addition: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the imidazole nitrogen.[10]

-

Alkylation: Add 2-chloroethanol (1.1 equivalents) or bubble ethylene oxide gas through the solution. The reaction may require heating.[10]

-

Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data (Analogous Reactions):

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxymethyl-5-nitroimidazole | - |

| Reagents | 2-Chloroethanol or Ethylene Oxide, Base (e.g., K2CO3) | [10] |

| Yield (Alkylated Imidazoles) | 66-96% | [10][11] |

Conclusion

While the direct selective oxidation of metronidazole to this compound presents significant chemical challenges, a more viable and practical synthetic route involves a multi-step process starting from 2-methyl-5-nitroimidazole. This pathway, centered around the synthesis and subsequent N-alkylation of the key intermediate 2-hydroxymethyl-5-nitroimidazole, offers a plausible and logical approach for the laboratory-scale preparation of this compound. The experimental protocols and quantitative data presented in this guide, although synthesized from related and analogous reactions, provide a solid foundation for researchers and drug development professionals to further explore and optimize the chemical synthesis of this important metabolite. Further research is warranted to refine the proposed steps and to fully characterize the reaction intermediates and final product.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 4812-40-2 [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 5. Efficient Biomimetic Hydroxylation Catalysis with a Bis(pyrazolyl)imidazolylmethane Copper Peroxide Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biomimetic aryl hydroxylation derived from alkyl hydroperoxide at a nonheme iron center. Evidence for an Fe(IV)=O oxidant [hero.epa.gov]

- 8. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. derpharmachemica.com [derpharmachemica.com]

The Core Mechanism of Hydroxymetronidazole in Anaerobic Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hydroxymetronidazole, the primary active metabolite of metronidazole, against anaerobic bacteria. It delves into the molecular activation, cellular targets, and the experimental methodologies used to elucidate its bactericidal effects.

Introduction

Metronidazole is a cornerstone in the treatment of anaerobic bacterial infections.[1][2] However, upon administration, it is rapidly metabolized in the liver to form both hydroxylated and acidic metabolites. The principal and most active of these is 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as this compound.[3][4][5] Understanding the specific mechanism of this metabolite is crucial for optimizing therapeutic strategies and overcoming potential resistance. This guide will explore the activation of this prodrug, its interaction with bacterial DNA, and the key enzymatic players in this process.

The Activation Cascade: From Prodrug to Potent Bactericide

Similar to its parent compound, this compound is a prodrug that requires reductive activation to exert its cytotoxic effects. This activation is a multi-step process highly specific to the anaerobic environment.

Entry into the Bacterial Cell

This compound, being a small and uncharged molecule, is believed to enter the anaerobic bacterial cell via passive diffusion.[2]

Reductive Activation by Nitroreductases

The key to the selective toxicity of this compound lies in the low redox potential of anaerobic bacteria. These microorganisms possess electron transport proteins with sufficiently low electrochemical potential to reduce the nitro group of the this compound molecule. This critical step is primarily catalyzed by a family of enzymes known as nitroreductases.

One of the most important nitroreductases in this process is pyruvate:ferredoxin oxidoreductase (PFOR) . PFOR is a key enzyme in the central metabolism of many anaerobic bacteria. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, transferring electrons to ferredoxin. The reduced ferredoxin then donates an electron to the nitro group of this compound, initiating its activation.

Another well-characterized nitroreductase is the RdxA protein , an oxygen-insensitive NAD(P)H nitroreductase found in Helicobacter pylori.[6] While H. pylori is microaerophilic rather than strictly anaerobic, the study of RdxA provides a valuable model for understanding the enzymatic reduction of nitroimidazoles.

The reduction of the nitro group is a sequential process. The initial one-electron reduction forms a highly reactive nitroso free radical. Further reduction leads to the formation of other cytotoxic intermediates, including a hydroxylamine derivative. These short-lived, highly reactive species are the ultimate effectors of bacterial cell death.

The following diagram illustrates the activation pathway of this compound:

Caption: Activation cascade of this compound in an anaerobic bacterium.

The Ultimate Target: DNA Damage and Degradation

The highly reactive intermediates generated from the reduction of this compound are potent oxidizing agents that interact with and damage bacterial DNA. This interaction leads to a loss of the helical structure of DNA, strand breakage, and ultimately, inhibition of nucleic acid synthesis.[7][8][9] This widespread and irreversible damage to the bacterial chromosome is the primary cause of the bactericidal effect of this compound.

The process of DNA damage can be visualized as follows:

Caption: Mechanism of DNA damage induced by activated this compound.

Quantitative Analysis of Antimicrobial Activity

The in vitro activity of this compound against various anaerobic bacteria has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the comparative activity of this compound and its parent compound, metronidazole.

Table 1: Comparative In Vitro Activity of Metronidazole and this compound against Anaerobic Bacteria

| Bacterial Species (Number of Strains) | Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group (30) | Metronidazole | 0.25 - 1.0 | 0.5 | 1.0 |

| This compound | 0.5 - 2.0 | 1.0 | 2.0 | |

| Other Bacteroides spp. (15) | Metronidazole | 0.25 - 1.0 | 0.5 | 1.0 |

| This compound | 0.5 - 2.0 | 1.0 | 2.0 | |

| Fusobacterium spp. (10) | Metronidazole | ≤0.06 - 0.25 | 0.125 | 0.25 |

| This compound | 0.125 - 0.5 | 0.25 | 0.5 | |

| Anaerobic cocci (15) | Metronidazole | 0.125 - 2.0 | 0.5 | 1.0 |

| This compound | 0.25 - 4.0 | 1.0 | 2.0 | |

| Clostridium spp. (10) | Metronidazole | 0.125 - 4.0 | 0.5 | 2.0 |

| This compound | 0.25 - 8.0 | 1.0 | 4.0 |

Data compiled from O'Keefe et al., 1982.[3][5]

Table 2: Activity of Metronidazole and this compound against Gardnerella vaginalis

| Compound | Inoculum (CFU/mL) | Median MIC (µg/mL) | Median MBC (µg/mL) |

| Metronidazole | 106 | 4 | 16 |

| This compound | 106 | 1 | 2 |

Data from Hueston et al., 1989.[4]

These data indicate that while this compound is a potent antimicrobial agent against anaerobic bacteria, its activity is generally comparable to or slightly less than that of metronidazole for most species, with the notable exception of Gardnerella vaginalis where it appears to be more active.[3][4][5]

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a variety of established experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against anaerobic bacteria.[10][11][12][13][14]

Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. Standardized inocula of the test organisms are then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation under anaerobic conditions.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., water or dimethyl sulfoxide) at a known concentration.

-

Preparation of Agar Plates: A suitable growth medium for anaerobic bacteria, such as Wilkins-Chalgren agar or Brucella agar supplemented with hemin and vitamin K1, is prepared and autoclaved.[11] The molten agar is cooled to 48-50°C.

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared. A specific volume of each dilution is added to aliquots of the molten agar to achieve the desired final concentrations in the agar plates. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium under anaerobic conditions to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 105 colony-forming units (CFU) per spot.

-

Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspensions using a multipoint inoculator (e.g., a Steers replicator).[11]

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.[11]

-

Reading of Results: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

The following diagram outlines the workflow for the agar dilution MIC assay:

Caption: Experimental workflow for the agar dilution MIC assay.

Assessment of DNA Damage

Various techniques can be employed to assess the DNA-damaging effects of activated this compound.

Alkaline Gel Electrophoresis: This method can detect single- and double-strand DNA breaks. Bacterial cells are treated with this compound, and the genomic DNA is then subjected to electrophoresis on an alkaline agarose gel. Damaged DNA will migrate faster through the gel, and the extent of migration can be quantified to determine the level of DNA damage.[15]

Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][16] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. The DNA from cells with strand breaks will migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Conclusion

The mechanism of action of this compound in anaerobic bacteria is a well-defined process of reductive activation leading to catastrophic DNA damage. Its efficacy is intrinsically linked to the unique low-redox metabolic pathways of these microorganisms, ensuring selective toxicity. While its in vitro activity is generally comparable to its parent compound, metronidazole, its significant contribution to the overall therapeutic effect is undeniable. A thorough understanding of this mechanism is paramount for the continued successful clinical application of metronidazole and for the future development of novel nitroimidazole-based antimicrobial agents.

References

- 1. Metronidazole and Other Antibiotics for Anaerobic Infections | Anesthesia Key [aneskey.com]

- 2. droracle.ai [droracle.ai]

- 3. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the NAD(P)H oxidase and metronidazole reductase activities of the RdxA nitroreductase of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA breakage due to metronidazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metronidazole induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

- 13. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metronidazole susceptibility testing for Helicobacter pylori: comparison of disk, broth, and agar dilution methods and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

The Biotransformation of Metronidazole: A Technical Guide to Hydroxylation

for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydroxylation of metronidazole, a key metabolic pathway in its biotransformation. The document details the enzymatic processes, kinetic parameters, and regulatory mechanisms involved in the formation of its major metabolite, hydroxymetronidazole. Furthermore, it offers detailed experimental protocols for the in vitro analysis of this metabolic conversion and the quantification of the resulting metabolites, alongside visual representations of the core biological and experimental workflows.

Introduction

Metronidazole is a nitroimidazole antimicrobial agent widely used for the treatment of anaerobic bacterial and protozoal infections.[1] Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism in the human body. The primary metabolic pathway for metronidazole is hydroxylation, leading to the formation of this compound.[2] This biotransformation is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][4] Understanding the specifics of this metabolic process is crucial for predicting drug clearance, assessing inter-individual variability in drug response, and evaluating potential drug-drug interactions.

Enzymatic Hydroxylation of Metronidazole

The conversion of metronidazole to its hydroxylated metabolite, 2-hydroxymetronidazole, is primarily catalyzed by the cytochrome P450 enzyme CYP2A6 at therapeutic concentrations.[3][4][5] At supratherapeutic concentrations, other isoforms such as CYP3A4, CYP3A5, and CYP3A7 also contribute to this metabolic pathway.[3][5]

The hydroxylation reaction occurs on the methyl group of the imidazole ring of metronidazole. This oxidative reaction increases the polarity of the drug, facilitating its excretion from the body.

Key Enzymes and Their Roles

-

CYP2A6: This is the high-affinity, low-K"m" enzyme responsible for the majority of metronidazole hydroxylation at clinically relevant concentrations.[3][5] The activity of CYP2A6 can be highly variable among individuals due to genetic polymorphisms, which can impact metronidazole clearance.[6]

-

CYP3A4/5/7: These isoforms exhibit lower affinity (higher K"m") for metronidazole and their contribution to its hydroxylation becomes more significant at higher, supratherapeutic concentrations of the drug.[3][5]

Enzyme Kinetics

The formation of this compound in human liver microsomes follows biphasic, Michaelis-Menten kinetics, indicating the involvement of at least two distinct enzyme activities with different affinities for the substrate.[3][5]

Table 1: Kinetic Parameters for Metronidazole Hydroxylation

| Enzyme | K"m" (μM) | V"max" (relative activity) | Notes |

| CYP2A6 | 289[3] | High | High-affinity component in human liver microsomes.[3] |

| CYP3A Enzymes | High | Low | Low-affinity component in human liver microsomes.[3] |

Regulatory Mechanisms of Enzyme Expression

The expression of the key metabolizing enzyme, CYP2A6, is under the control of several transcription factors that bind to its gene promoter region. Understanding this regulation is essential for predicting factors that may alter metronidazole metabolism.

The constitutive hepatic expression of CYP2A6 is primarily governed by an interplay of the following transcription factors:[3][7]

-

Hepatocyte Nuclear Factor 4α (HNF-4α): Plays an activating role in CYP2A6 expression.[3][7]

-

CCAAT-box/enhancer binding protein α (C/EBPα): Acts as an activator of CYP2A6 transcription.[3][7]

-

CCAAT-box/enhancer binding protein β (C/EBPβ): In contrast to C/EBPα, this factor can reduce CYP2A6 promoter activity.[3][7]

-

Octamer Transcription Factor-1 (Oct-1): Contributes to the activation of the CYP2A6 gene.[3][7]

External factors can also influence CYP2A6 expression. For instance, phenobarbital and rifampicin are known inducers of CYP2A6.[8]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on metronidazole hydroxylation and for the subsequent analysis of the metabolites.

In Vitro Metronidazole Hydroxylation Assay using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the formation of this compound from metronidazole using human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Metronidazole

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA) or other quenching solvent (e.g., acetonitrile, methanol)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of metronidazole in a suitable solvent (e.g., methanol or water).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Keep all reagents on ice until use.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (final concentration, e.g., 0.2-0.5 mg/mL)

-

Metronidazole stock solution (final concentration range, e.g., 1-2000 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the components to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of a cold quenching solvent (e.g., 10% TCA or acetonitrile). This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, such as HPLC-UV.

-

HPLC-UV Method for Quantification of Metronidazole and this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of metronidazole and this compound.

Table 2: HPLC-UV Method Parameters

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of potassium dihydrogen phosphate buffer (e.g., 0.05 M, pH 4.5) and acetonitrile (e.g., 90:10 v/v)[9][10] |

| Flow Rate | 1.0 mL/min[10] |

| Injection Volume | 20 µL |

| Detection Wavelength | 320 nm for metronidazole, 311 nm for this compound[9] |

| Column Temperature | Ambient or controlled at 25°C |

| Internal Standard | Tinidazole or another suitable compound not present in the sample |

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions containing known concentrations of metronidazole and this compound in the same matrix as the samples (e.g., the supernatant from a blank incubation).

-

Include the internal standard at a fixed concentration in all standards and samples.

-

-

Sample Injection:

-

Inject the processed samples and standards onto the HPLC system.

-

-

Data Analysis:

-

Integrate the peak areas of metronidazole, this compound, and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the standards.

-

Determine the concentrations of metronidazole and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental and Logical Workflows

Visualizing the experimental and logical processes involved in studying metronidazole hydroxylation can aid in understanding the overall workflow and the relationships between different steps.

Conclusion

The hydroxylation of metronidazole to this compound, primarily mediated by CYP2A6, is a critical determinant of its pharmacokinetic profile. This technical guide has provided a detailed overview of the enzymatic basis of this biotransformation, the regulatory mechanisms governing the key enzymes, and comprehensive protocols for its in vitro investigation. The provided information and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and drug development, facilitating a deeper understanding of metronidazole's disposition and its clinical implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Graphviz [graphviz.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Hepatic CYP2A6 levels and nicotine metabolism: Impact of genetic, physiologic, environmental, and epigenetic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Transcriptional regulation of the human CYP2A6 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2A6 - Wikipedia [en.wikipedia.org]

- 9. daru.tums.ac.ir [daru.tums.ac.ir]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

A Deep Dive into the Bioactivity of Metronidazole and its Primary Metabolite, Hydroxymetronidazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections for decades, undergoes significant metabolism in the body, leading to the formation of several metabolites. Among these, the hydroxy metabolite, 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, stands out due to its own considerable biological activity. This technical guide provides a comprehensive comparison of the biological activities of metronidazole and its principal active metabolite, hydroxymetronidazole, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, the main metabolite of metronidazole, is not an inert byproduct but an active antimicrobial agent that contributes significantly to the overall therapeutic effect of the parent drug. While generally less potent than metronidazole, its longer half-life and substantial concentrations in the body mean it plays a crucial role in eradicating susceptible pathogens. This guide synthesizes available quantitative data on their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Comparative Antimicrobial Activity

The antimicrobial activity of this compound is reported to be approximately 30% to 65% of the parent compound, metronidazole.[1][2] This activity, however, varies depending on the specific microorganism.

Table 1: In Vitro Susceptibility Data (MIC in µg/mL)

| Microorganism | Metronidazole (MIC) | This compound (MIC) | Reference(s) |

| Bacteroides fragilis | 1.0 | 1.0 | [3][4] |

| Bacteroides distasonis | 1.0 | 1.0 | [3][4] |

| Bacteroides thetaiotaomicron | 1.0 | 2.0 | [3][4] |

| Bacteroides ovatus | 1.0 | 2.0 | [3][4] |

| Gardnerella vaginalis (Median) | 4.0 | 1.0 | [5] |

Studies have also indicated a synergistic or partially synergistic effect when both compounds are present, which is the typical in vivo scenario.[3][4]

Table 2: In Vitro Bactericidal Activity Data (MBC in µg/mL)

| Microorganism | Metronidazole (MBC) | This compound (MBC) | Reference(s) |

| Gardnerella vaginalis (Median) | 16.0 | 2.0 | [5] |

This compound has demonstrated a more rapid bactericidal effect against Gardnerella vaginalis compared to metronidazole.[5]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of this compound ensure its sustained presence in the body, contributing to the overall antimicrobial effect.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Metronidazole | This compound | Reference(s) |

| Serum Half-life (t½) | ~7.6 - 8 hours | ~13.3 hours | [6][7] |

| Peak Serum Concentration | Proportional to dose (e.g., 12 µg/mL for 500 mg oral dose) | Roughly one-third of metronidazole's peak concentration | [2][8] |

| Time to Peak Concentration (Metabolite) | 8-12 hours after metronidazole administration | 8-12 hours | [6] |

| Protein Binding | < 20% | Not specified, but likely low | [1][9] |

| Elimination | Primarily renal (60-80%), with ~20% as unchanged drug | Excreted in urine alongside other metabolites | [8][9] |

The longer half-life of this compound is a key factor in its therapeutic contribution, as it remains in the circulation at effective concentrations for an extended period.[1]

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation of its nitro group within the target cell.[10][11] This process, which occurs in anaerobic bacteria and protozoa, leads to the formation of cytotoxic nitroso radicals that bind to and disrupt the helical structure of DNA, causing strand breakage and ultimately cell death.[10][11][12] As this compound retains the critical 5-nitroimidazole structure, it is understood to share the same fundamental mechanism of action.

Caption: Mechanism of action for nitroimidazole antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A common method for determining the MIC and MBC of metronidazole and this compound is the broth microdilution or macrobroth tube dilution method.[3][4][5]

1. Preparation of Antimicrobial Solutions:

-

Stock solutions of metronidazole and this compound are prepared in a suitable solvent.

-

Serial twofold dilutions are then made in a liquid growth medium, such as Wilkins-Chalgren broth, to achieve a range of final concentrations (e.g., 0.06 to 4.0 µg/mL).[3][4]

2. Inoculum Preparation:

-

A standardized inoculum of the test organism (e.g., Bacteroides spp. or G. vaginalis) is prepared to a specific density, often 10^6 colony-forming units per ml (CFU/mL).[5]

3. Incubation:

-

The prepared tubes or microplates containing the antimicrobial dilutions and the bacterial inoculum are incubated under appropriate anaerobic conditions for a specified period, typically 48 hours.[5]

4. Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

5. Determination of MBC:

-

To determine the MBC, an aliquot from each tube/well showing no visible growth is subcultured onto an appropriate agar medium.

-

The plates are incubated anaerobically.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Caption: Workflow for MIC and MBC determination.

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to evaluate the combined effect of metronidazole and this compound.[3][4]

1. Plate Preparation:

-

A microtiter plate is set up with serial dilutions of metronidazole along the x-axis and serial dilutions of this compound along the y-axis.

-

This creates a grid of wells containing various combinations of the two compounds.

2. Inoculation and Incubation:

-

Each well is inoculated with a standardized bacterial suspension.

-

The plate is incubated under anaerobic conditions.

3. Calculation of Fractional Inhibitory Concentration (FIC) Index:

-

The FIC for each compound is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.

-

The FIC index is the sum of the FICs for both drugs.

-

The results are interpreted as follows:

Quantification in Biological Samples by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for accurately measuring the concentrations of metronidazole and this compound in biological matrices like plasma or serum.[6][13]

1. Sample Preparation:

-

Plasma or serum samples are treated to precipitate proteins, often using methanol.[13]

-

An internal standard (e.g., paracetamol or tinidazole) is added.

-

The sample is centrifuged, and the supernatant is collected.[13]

-

The supernatant may be evaporated and the residue reconstituted in the mobile phase.[13]

2. Chromatographic Separation:

-

The prepared sample is injected into an HPLC system equipped with a suitable column, such as a Li-Chrospher RP-18 column.[13]

-

A mobile phase, for example, a mixture of a phosphate buffer and acetonitrile, is used to separate the compounds.[13]

3. Detection:

-

A UV detector is used to quantify the compounds at specific wavelengths (e.g., 320 nm for metronidazole and 311 nm for this compound).[13]

4. Data Analysis:

-

The concentrations of metronidazole and this compound are determined by comparing their peak areas to those of a standard curve.

Caption: Workflow for HPLC analysis of biological samples.

Conclusion

The biological activity of this compound is a critical factor in the overall efficacy of metronidazole therapy. While metronidazole itself is more potent against most susceptible organisms, its hydroxy metabolite demonstrates significant antimicrobial activity and a more favorable pharmacokinetic profile with a longer half-life. This ensures sustained antimicrobial pressure on pathogens. The evidence of partial synergy between the parent drug and its metabolite further underscores the importance of considering the activity of this compound when evaluating the clinical use and potential for resistance development of metronidazole. For drug development professionals, these findings highlight the importance of evaluating major metabolites for their own biological activity, as they can significantly influence the therapeutic outcome of the parent compound.

References

- 1. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of metronidazole and its major metabolite after a high intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 12. ijirct.org [ijirct.org]

- 13. Rapid Determination of Metronidazole and 2-Hydroxymetronidazole in Murine Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Formation of Hydroxymetronidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metronidazole, a widely prescribed antimicrobial agent, undergoes significant metabolism in the liver, primarily through hydroxylation to form its major active metabolite, 2-hydroxymetronidazole. This metabolic pathway is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved, their kinetic properties, and the methodologies to study this biotransformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring optimal therapeutic outcomes. This technical guide provides an in-depth overview of the formation of hydroxymetronidazole by CYP enzymes, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and regulatory pathways.

Introduction

The biotransformation of metronidazole is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. The primary metabolic route is the hydroxylation of the methyl group on the imidazole ring, leading to the formation of 2-hydroxymetronidazole. This metabolite not only retains antimicrobial activity but also has a longer elimination half-life than the parent drug. The formation of 2-hydroxymetronidazole in human liver microsomes exhibits biphasic, Michaelis-Menten kinetics, suggesting the involvement of at least two distinct enzyme systems: a high-affinity, low-capacity enzyme and a low-affinity, high-capacity enzyme.[1][2] Extensive in vitro studies have identified cytochrome P450 2A6 (CYP2A6) as the primary high-affinity enzyme responsible for this reaction at therapeutic concentrations, while members of the CYP3A subfamily, particularly CYP3A4, contribute at higher, supra-therapeutic concentrations.[1][3][4]

Cytochrome P450 Isoforms in this compound Formation

Primary Catalyst: CYP2A6

A substantial body of evidence points to CYP2A6 as the principal enzyme mediating the 2-hydroxylation of metronidazole.[1][3][4] Studies utilizing a panel of human liver microsomes have demonstrated a significant correlation between the rate of 2-hydroxymetronidazole formation and CYP2A6 activity.[1][3] Further compelling evidence comes from chemical and antibody inhibition studies. Selective chemical inhibitors of CYP2A6, such as tranylcypromine, have been shown to inhibit metronidazole 2-hydroxylation in a concentration-dependent manner, with high concentrations virtually eliminating the formation of the metabolite.[1][5] Similarly, inhibitory antibodies targeting CYP2A6 have been observed to abolish over 99% of this compound formation in human liver microsomes.[1][3]

Low-Affinity Contribution: CYP3A Subfamily

At supra-therapeutic concentrations of metronidazole, other CYP isoforms contribute to its metabolism.[1] Among these, CYP3A4, CYP3A5, and CYP3A7 have been shown to catalyze the formation of 2-hydroxymetronidazole.[1][3][6] However, these enzymes exhibit a much lower affinity (higher Km) for metronidazole compared to CYP2A6, positioning them as the low-affinity component of the observed biphasic kinetics.[1][4] While their contribution at normal therapeutic doses is considered minor, they can become more significant in situations of high metronidazole concentrations or in individuals with compromised CYP2A6 activity.

Quantitative Data on Metronidazole Hydroxylation

The kinetic parameters for the formation of 2-hydroxymetronidazole by the key contributing CYP isoforms have been determined in various in vitro systems. A summary of this quantitative data is presented below for easy comparison.

| Enzyme System | Metronidazole Concentration Range | Kinetic Model | Km (μM) | Vmax (pmol/min/pmol P450 or nmol/min/mg protein) | Reference |

| Human Liver Microsomes (High-Affinity Site) | 16 μM - 30 mM | Michaelis-Menten | 140 - 320 | Not specified | [2] |

| Human Liver Microsomes (Low-Affinity Site) | 16 μM - 30 mM | Michaelis-Menten | > 1000 | Not specified | [1] |

| Recombinant Human CYP2A6 | Not specified | Michaelis-Menten | 289 | Not specified | [1][4] |

| Recombinant Human CYP3A4 | Not specified | Sigmoidal (Hill Equation) | S50 in mM range | Not specified | [1] |

| Recombinant Human CYP3A5 | Not specified | Sigmoidal (Hill Equation) | S50 in mM range | Not specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of cytochrome P450 enzymes in this compound formation.

In Vitro Metronidazole Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetics of 2-hydroxymetronidazole formation in a pooled human liver microsome (HLM) system.

Materials:

-

Pooled human liver microsomes (from at least 16 donors)

-

Metronidazole

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Methanol (ice-cold)

-

Internal standard (e.g., metronidazole-d4)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing human liver microsomes (e.g., 0.2 mg/mL protein), metronidazole at various concentrations (e.g., spanning from 10 µM to 5 mM), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

-

Protein Precipitation: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of 2-hydroxymetronidazole using a validated HPLC-MS/MS method.

-

Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten for single enzyme systems, or a biphasic model for HLMs) to determine Km and Vmax values.

Metronidazole Metabolism with Recombinant CYP Isoforms

This protocol allows for the assessment of individual CYP isoforms in the metabolism of metronidazole.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2A6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Metronidazole

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Other materials as listed in Protocol 4.1.

Procedure:

-

Prepare Incubation Mixtures: Similar to the HLM protocol, prepare incubation mixtures containing a specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), metronidazole at various concentrations, and buffer.

-

Follow Steps 2-8 from Protocol 4.1. The data analysis will typically involve fitting to a single-enzyme Michaelis-Menten model.

Chemical Inhibition Assay

This protocol is used to identify the contribution of specific CYP isoforms by using selective chemical inhibitors.

Materials:

-

Human liver microsomes

-

Metronidazole (at a concentration near the Km of the high-affinity enzyme, e.g., 100 µM)

-

Selective CYP inhibitors (e.g., tranylcypromine for CYP2A6, ketoconazole for CYP3A4)

-

Other materials as listed in Protocol 4.1.

Procedure:

-

Prepare Incubation Mixtures: Prepare incubation mixtures containing HLMs, metronidazole, and varying concentrations of the selective inhibitor (or vehicle control).

-

Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add the NADPH regenerating system to start the reaction.

-

Follow Steps 4-7 from Protocol 4.1.

-

Data Analysis: Compare the rate of 2-hydroxymetronidazole formation in the presence of the inhibitor to the vehicle control to determine the degree of inhibition. An IC50 value can be calculated.

Analytical Method: HPLC-MS/MS for Metronidazole and this compound

This is a general outline for a sensitive and specific method for the simultaneous quantification of metronidazole and its primary metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metronidazole: e.g., m/z 172.1 -> 128.1

-

This compound: e.g., m/z 188.1 -> 128.1

-

Internal Standard (Metronidazole-d4): e.g., m/z 176.1 -> 132.1

-

Sample Preparation:

-

Protein precipitation of the incubation supernatant with acetonitrile or methanol is a common and effective method.

Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Regulatory Pathways and Visualizations

The expression of the key metabolizing enzymes, CYP2A6 and CYP3A4, is regulated by a complex network of nuclear receptors and signaling pathways. Understanding these pathways is essential for predicting drug-drug interactions that may arise from the induction or inhibition of these enzymes.

Metabolic Pathway of Metronidazole

The primary metabolic conversion of metronidazole to 2-hydroxymetronidazole is a hydroxylation reaction catalyzed by CYP enzymes.

Caption: Metabolic activation of Metronidazole.

Experimental Workflow for Identifying Key P450 Isoforms

The process of identifying the specific P450 enzymes responsible for a drug's metabolism typically follows a structured workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The constitutive androstane receptor and pregnane X receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of a Key Metabolite: A Technical Guide to the Pharmacokinetics and Metabolism of Hydroxymetronidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of hydroxymetronidazole, the primary and biologically active metabolite of the widely used antimicrobial agent, metronidazole. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this key metabolite is critical for optimizing therapeutic efficacy and ensuring the safety of metronidazole-based therapies. This document synthesizes quantitative data from various in vivo studies, details relevant experimental protocols, and visualizes complex processes to support further research and drug development efforts.

Introduction to this compound

Metronidazole is a prodrug that undergoes extensive metabolism in the liver, primarily through hydroxylation, to form 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as this compound.[1] This metabolite is of significant interest as it retains a notable portion of the antimicrobial activity of the parent compound, contributing to the overall therapeutic effect.[1][2] The plasma concentration and persistence of this compound are influenced by various factors, including hepatic and renal function, as well as the interplay of metabolic enzymes.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in various populations, including healthy volunteers and patients with compromised organ function. Following the administration of metronidazole, this compound is formed and subsequently eliminated from the body.

Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters of this compound observed in human studies. These parameters are crucial for understanding the exposure and persistence of the metabolite in the body.

| Population | Metronidazole Dose | Cmax of this compound (mg/L) | Tmax of this compound (h) | t½ of this compound (h) | AUC of this compound (mg·h/L) | Reference |

| Healthy Volunteers | 1.5 g IV infusion | Peak observed at 8-12 h | 8-12 | 13.3 | Not Reported | [3] |

| Healthy Volunteers | 0.5 g IV infusion | Peak observed within 1 h | ~1 | 18.0 | Not Reported | [4] |

| Patients with Liver Disease | 500 mg IV infusion | Lower than healthy controls | Longer than healthy controls | Not Reported | Reduced compared to controls | [5][6] |

| Patients with Renal Impairment | 0.5 g IV infusion | Peak observed at a mean of 2.6 h (range 0.5-12.5) | 2.6 (mean) | 9.6 - 85.5 | Not Reported | [4] |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), t½ (Elimination half-life), AUC (Area under the plasma concentration-time curve), IV (Intravenous).

Pharmacokinetic Parameters in Animal Models

Animal models are instrumental in preclinical drug development. The table below presents pharmacokinetic data for this compound in various animal species.

| Animal Model | Metronidazole Dose | Cmax of this compound | Tmax of this compound | t½ of this compound | AUC of this compound | Reference |

| Mice | Not specified | Plasma levels determined at 2, 6, and 24 h | Not specified | Not specified | Not specified | [7] |

| Turkeys | 25 mg/kg IV | Concentration-time curves provided | Not specified | Increased with age | Production decreased with age | [8][9] |

| Gottingen Minipigs | Oral Gavage/Voluntary Oral | No significant difference between dosing methods | No significant difference between dosing methods | Not specified | OG/VO ratio of 1.27 | [10] |

Note: IV (Intravenous), OG (Oral Gavage), VO (Voluntary Oral).

Metabolism of Metronidazole to this compound

The biotransformation of metronidazole to this compound is a critical step influencing the overall pharmacodynamic profile of the drug.

Metabolic Pathway

Metronidazole is primarily metabolized in the liver via oxidation of its side chain.[1] This process is catalyzed by cytochrome P450 (CYP) enzymes. While several CYP isoforms may be involved, studies suggest that CYP2A6 is a key enzyme in the formation of this compound in humans.[7][11] The gut microbiota can also play a role in the metabolism of metronidazole, although this typically leads to different metabolites through reductive pathways.[7][12]

Caption: Metabolic conversion of metronidazole to its primary active metabolite.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic and metabolism data. Below are representative methodologies extracted from the literature.

Human Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration of metronidazole in healthy volunteers.

Study Design:

-

Subjects: Healthy adult male and female volunteers.[3]

-

Dosing: A single intravenous infusion of 1.5 g metronidazole administered over 50 minutes.[3]

-

Sample Collection: Blood samples were collected at 1, 8, 12, 24, and 48 hours post-infusion.[3]

-

Sample Processing: Serum was separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: High-pressure liquid chromatography (HPLC) was used for the quantification of metronidazole and this compound in serum.[3]

Animal Pharmacokinetic Study Protocol (Mice)

Objective: To investigate the impact of gut microbiota on the plasma concentrations of metronidazole and this compound.

Study Design:

-

Animal Model: Germ-free (GF) and specific-pathogen-free (SPF) mice.[7]

-

Dosing: A single dose of metronidazole was administered.

-

Sample Collection: Blood samples were collected at 2, 6, and 24 hours after administration.[7]

-

Sample Processing: Plasma was obtained after centrifugation of blood samples.

-

Analytical Method: A validated HPLC method was used to determine the plasma concentrations of metronidazole and its primary metabolite, 2-hydroxymetronidazole.[13]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the quantification of this compound in biological matrices is reversed-phase HPLC with UV detection.

Typical HPLC Parameters:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 10 mmol/L NaH2PO4) and acetonitrile (e.g., 90:10, v/v).[13]

-

Flow Rate: 1 mL/min.[13]

-

Detection: UV detection at a wavelength specific for this compound (e.g., 311 nm or 320 nm).[13]

-

Internal Standard: Paracetamol or another suitable compound.[13]

-

Sample Preparation: Protein precipitation with methanol followed by centrifugation and evaporation of the supernatant. The residue is then reconstituted in the mobile phase for injection.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

Caption: A streamlined workflow for in vivo pharmacokinetic analysis.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of this compound. The presented data, protocols, and visualizations offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the ADME properties of this active metabolite is paramount for the continued safe and effective use of metronidazole. Future research should continue to explore the factors influencing this compound's pharmacokinetics, including genetic polymorphisms in metabolic enzymes and the impact of co-administered drugs.

References

- 1. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of metronidazole and its major metabolite after a high intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of metronidazole and its metabolites in reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma hydroxy-metronidazole/metronidazole ratio in patients with liver disease and in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of metronidazole in patients with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Determination of Metronidazole and 2-Hydroxymetronidazole in Murine Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of HPLC analytical method for quantitative determination of metronidazole in human plasma [inis.iaea.org]

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and Initial Characterization of Hydroxymetronidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of hydroxymetronidazole, the principal and biologically active metabolite of the widely used antimicrobial agent, metronidazole. This document details the metabolic pathway leading to its formation, experimental protocols for its synthesis and quantification, and a summary of its physicochemical and pharmacological properties. The information presented is intended to serve as a foundational resource for researchers and professionals involved in drug development, pharmacology, and infectious disease research.

Introduction

Metronidazole, a nitroimidazole antibiotic, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1] Its efficacy is, in part, attributed to its conversion in the body to active metabolites. Among these, this compound, also known as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, has been identified as the major metabolite, exhibiting significant antimicrobial activity.[2][3] Understanding the discovery, synthesis, and characteristics of this metabolite is crucial for optimizing therapeutic strategies and developing new antimicrobial agents.

Discovery and Metabolic Pathway

This compound was identified as the primary product of metronidazole's hepatic biotransformation.[4] The metabolic process is a phase I hydroxylation reaction, primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[5] This enzymatic reaction introduces a hydroxyl group onto the 2-methyl group of the metronidazole molecule.[6]

Below is a diagram illustrating the metabolic conversion of metronidazole to this compound.

Caption: Metabolic pathway of metronidazole to this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C6H9N3O4 | [7] |

| Molecular Weight | 187.15 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 158-160 °C (for Metronidazole) | [8] |

| Solubility | Soluble in DMSO | [7] |

| pKa | 2.5 (for Metronidazole) | [8] |

Note: Some properties are for the parent compound, metronidazole, and serve as a close reference in the absence of specific data for the metabolite.

Experimental Protocols

Synthesis of this compound

While a direct, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible route can be inferred from the synthesis of metronidazole and related nitroimidazoles. The following is a proposed experimental protocol based on the reaction of 2-methyl-5-nitroimidazole with ethylene oxide or a related precursor.[9][10]

Experimental Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-methyl-5-nitroimidazole in formic acid.

-

Reaction: Introduce ethylene oxide into the solution while maintaining the temperature between 30-40°C. Stir the mixture for several hours.

-

Solvent Removal: After the reaction is complete, remove the formic acid by distillation under reduced pressure.

-

Purification:

-

To the residue, add water and a mineral acid to adjust the pH to approximately 0.8-1.8. This will precipitate any unreacted 2-methyl-5-nitroimidazole.

-

Filter the mixture to remove the unreacted starting material.

-

To the filtrate, add an alkaline agent (e.g., ammonia) to raise the pH to between 5 and 12, which will cause the this compound to precipitate.

-

Collect the precipitated product by filtration.

-

-

Recrystallization: Further purify the crude this compound by recrystallization from an aqueous alkaline solution.

Initial Characterization: Spectroscopic Analysis

The structural confirmation of synthesized this compound would involve a suite of spectroscopic techniques. Expected spectral data, based on the known structure and data from the parent compound, are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the ethyl group, the newly formed hydroxymethyl group, and the imidazole ring. |

| ¹³C NMR | Signals for the carbon atoms of the imidazole ring, the ethyl group, and the hydroxymethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (187.15 g/mol ) and characteristic fragmentation patterns.[5] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H stretching (from the hydroxyl groups), C-N stretching, and N-O stretching (from the nitro group).[11] |

Quantification in Biological Matrices: HPLC Method

A common method for the quantification of this compound in plasma involves High-Performance Liquid Chromatography (HPLC). A detailed protocol is outlined below.[12]

Experimental Workflow: HPLC Analysis of this compound in Plasma

Caption: Workflow for HPLC quantification of this compound.

Protocol:

-

Sample Preparation:

-

To a plasma sample, add a known concentration of an internal standard (e.g., tinidazole).

-

Induce protein precipitation by adding a solution such as zinc sulfate.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

-

HPLC Analysis:

-

Inject the clear supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compounds using a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer.

-

Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 324 nm).

-

-

Quantification:

-

Determine the peak areas for both this compound and the internal standard.

-

Calculate the concentration of this compound in the original plasma sample by comparing the peak area ratio to a standard curve.

-

Pharmacological Properties

Pharmacokinetics

This compound exhibits different pharmacokinetic properties compared to its parent drug, metronidazole. Notably, it has a longer elimination half-life.[13][14] A summary of key pharmacokinetic parameters is provided in Table 3.

Table 3: Pharmacokinetic Parameters of Metronidazole and this compound in Humans

| Parameter | Metronidazole | This compound | Reference(s) |

| Elimination Half-life (t½) | 6-14 hours | Longer than metronidazole | [4][13][14] |

| Cmax (Oral Dose) | Varies with dose | Generally lower than metronidazole | [13][14] |

| Tmax (Oral Dose) | 1-2 hours | Later than metronidazole | [13][14] |

| Metabolism | Hepatic (to this compound and other metabolites) | Further metabolism and renal excretion | [4] |

| Excretion | Primarily renal (as metabolites) | Renal | [4] |

Antimicrobial Activity

This compound retains significant antimicrobial activity, estimated to be between 30% and 65% of that of metronidazole.[3][15] It is active against a range of anaerobic bacteria. Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant anaerobic bacteria are presented in Table 4.

Table 4: In Vitro Activity of this compound against Anaerobic Bacteria

| Organism | MIC (µg/mL) | Reference(s) |

| Bacteroides fragilis | 1.0 | [15] |

| Bacteroides distasonis | 1.0 | [15] |

| Bacteroides thetaiotaomicron | 2.0 | [15] |

| Bacteroides ovatus | 2.0 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against anaerobic bacteria can be determined using the agar dilution method.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Media Preparation: Prepare a series of agar plates containing twofold dilutions of this compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test anaerobic bacterium.

-

Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.

-

Incubation: Incubate the plates under anaerobic conditions at an appropriate temperature and for a sufficient duration.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Conclusion

This compound is a pharmacologically significant metabolite of metronidazole, contributing to the overall therapeutic effect of the parent drug. This technical guide has provided a consolidated resource on its discovery, a plausible synthesis pathway, methods for its characterization and quantification, and a summary of its key pharmacological properties. Further research into the specific activity of this compound against a broader range of pathogens and its potential for independent therapeutic application is warranted. The detailed protocols and compiled data herein are intended to facilitate such future investigations.

References

- 1. Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Symposium on antimicrobial agents. Metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Metronidazole preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 10. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]